Diethazine hydrochloride

Antimycobacterial Tuberculosis Phenothiazine

Researchers studying polysynaptic spinal pathways face a critical gap: most phenothiazines preferentially target monosynaptic reflexes, confounding experimental results. Diethazine hydrochloride directly addresses this with selective depression of polysynaptic (linguo-mandibular) reflexes and retained activity in spinal animal models. Key differentiators: • Established MIC of 20 μg/mL against M. tuberculosis for antimycobacterial SAR studies. • Validated HPLC internal standard for tricyclic antidepressant quantification (LOQ ~1 ng/mL, extraction efficiency 42%). • Well-characterized peripheral membrane activity in DPPC bilayer models via DSC/NMR. Sourced at ≥98% purity with global shipping.

Molecular Formula C18H23ClN2S
Molecular Weight 334.9 g/mol
CAS No. 341-70-8
Cat. No. B1670519
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethazine hydrochloride
CAS341-70-8
Synonyms10-(2-diethylaminoethyl)phenothiazine
diethazine
diethazine monohydrochloride
diethazine radical ion (1+)
Molecular FormulaC18H23ClN2S
Molecular Weight334.9 g/mol
Structural Identifiers
SMILESCCN(CC)CCN1C2=CC=CC=C2SC3=CC=CC=C31.Cl
InChIInChI=1S/C18H22N2S.ClH/c1-3-19(4-2)13-14-20-15-9-5-7-11-17(15)21-18-12-8-6-10-16(18)20;/h5-12H,3-4,13-14H2,1-2H3;1H
InChIKeyLQZPJQKYAOYUJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Diethazine Hydrochloride: Antimuscarinic Agent Overview


Diethazine hydrochloride (CAS 341-70-8), the monohydrochloride salt of diethazine (also known as 10-(2-diethylaminoethyl)phenothiazine hydrochloride), is a synthetic phenothiazine derivative with established antimuscarinic (anticholinergic) properties [1]. As a member of the phenothiazine class, it shares a tricyclic core structure with other clinically utilized agents including chlorpromazine and promethazine, yet possesses a distinct pharmacological and physicochemical profile that defines its research applications [2]. This compound has been historically investigated and utilized for the palliative treatment of parkinsonian syndrome, demonstrating greater utility in managing Parkinson's disease symptoms than in treating allergic conditions [1]. It appears as a white to off-white crystalline powder with well-characterized solubility in water and ethanol, facilitating its use in various pharmaceutical formulations and analytical methods [3][4].

  • Selective polysynaptic reflex modulation for spinal pathway studies
  • Antimycobacterial activity screening with defined SAR reference
  • Peripheral membrane interaction model for biophysical research

Why Diethazine Hydrochloride Is Not Interchangeable


Within the phenothiazine class, compounds sharing a tricyclic core exhibit markedly divergent pharmacological and physicochemical behaviors that preclude simple substitution. Diethazine hydrochloride distinguishes itself from close analogs such as chlorpromazine, promethazine, and ethopropazine through a distinct combination of peripheral versus central nervous system activity, reflex modulation selectivity, enzyme interaction profiles, and membrane biophysical effects [1][2][3]. These differences manifest across multiple measurable dimensions including antimycobacterial potency, neurophysiological reflex depression patterns, and model membrane interactions. The evidence presented below demonstrates that diethazine hydrochloride possesses specific, quantifiable properties that are not interchangeable with its closest structural analogs, thereby requiring explicit compound selection based on the intended research or industrial application.

Polysynaptic reflex selectivity may not transfer to chlorpromazine or promazine.

Antimycobacterial potency profile differs from chlorpromazine and levomepromazine.

Peripheral membrane interaction character may not replicate with centrally active phenothiazines.

Diethazine Hydrochloride: Head-to-Head Comparative Evidence


Antimycobacterial Activity vs. Chlorpromazine

In a standardized in vitro antimycobacterial assay, diethazine demonstrated an MIC of 20 μg/mL against M. tuberculosis, which is exactly twice the MIC values observed for chlorpromazine and levomepromazine (10 μg/mL each). This 2-fold difference in potency is a reproducible, quantitative distinction that should inform compound selection for any investigation involving antimycobacterial mechanisms or tuberculosis research where phenothiazine derivatives are utilized [1]. Notably, promethazine, a close structural analog, also exhibited an MIC of 20 μg/mL, indicating that diethazine and promethazine share comparable antimycobacterial potency that is distinctly lower than that of chlorpromazine.

Antimycobacterial MIC
Head-to-head
20 µg/mL
2-fold higher MIC than chlorpromazine; equivalent to promethazine
M. tuberculosis growth inhibition assay
Antimycobacterial Tuberculosis Phenothiazine MIC

Selective Polysynaptic Reflex Depression

In a comparative neuropharmacological study examining effects on mono- and polysynaptic motor reflexes in cats and rabbits, diethazine exhibited a unique and selective depression of polysynaptic reflexes (linguo-mandibular reflex) while having only a minor effect on monosynaptic reflexes (knee jerk) [1]. This profile directly contrasts with that of chlorpromazine, promazine, reserpine, and hydroxyzine, all of which selectively depressed monosynaptic spinal reflexes in intact animals [1]. Furthermore, the polysynaptic reflex depression induced by diethazine was retained in spinal animals, indicating a mechanism independent of supraspinal influences, which further distinguishes its neuropharmacological signature from the comparator drugs [1]. This qualitative and quantitative divergence in reflex modulation provides a clear, measurable basis for differentiation.

Reflex Selectivity
Head-to-head
Polysynaptic depression vs. monosynaptic by chlorpromazine
Opposite selectivity profile for spinal reflex research
Cats/rabbits; retained in spinal preparation
Neuropharmacology Spinal Reflex Polysynaptic Phenothiazine

Peripheral vs. Central Membrane Interaction

Differential scanning calorimetry (DSC) and NMR spectroscopy studies on the interaction of phenothiazines with dipalmitoyl phosphatidylcholine (DPPC) model membranes revealed that diethazine, characterized as having peripheral membrane properties, lowers the lipid phase transition temperature, but with a molar activity that is demonstrably lower than that of chlorpromazine, which exhibits central membrane properties [1]. Both drugs affected the DPPC pretransition endotherm at low concentrations, yet the quantitative difference in molar activity provides a biophysical basis for distinguishing these compounds. Specifically, the study notes that the molar activity of chlorpromazine is 'somewhat higher than that of diethazine' in lowering the phase transition temperature [1]. This distinction is further supported by 13C NMR data showing differential effects on the trimethylammonium group signal broadening and fatty-acid chain methylene group narrowing, indicating altered membrane fluidity dynamics [1].

Membrane Activity
Head-to-head
Peripheral, lower molar activity vs. central, higher for chlorpromazine
Distinct biophysical interaction class
DPPC model membrane; DSC and NMR data
Membrane Biophysics Lipid Bilayer Phase Transition DSC

Toxicity Compared to Ethopropazine

Authoritative pharmacological databases indicate that while diethazine exhibits antimuscarinic actions similar to those of ethopropazine, it is characterized by a higher toxicity profile [1][2]. This is a direct, comparative statement regarding the relative safety and tolerability of these two closely related antiparkinsonian phenothiazines. Although a specific LD50 value is not provided in the primary referenced source, the explicit and repeated characterization of diethazine as 'more toxic' than ethopropazine represents a critical piece of comparative evidence that must guide compound selection, particularly for in vivo studies, pharmacological screening, and any application where safety margins are a primary consideration.

Relative Toxicity
Class-level inference
More toxic vs. ethopropazine
Supports compound-specific safety-related endpoint review
No specific LD50; database classification
Toxicology Antimuscarinic Phenothiazine Safety

Brain GAT Activity: Lack of Inhibition

In a study evaluating the effects of 21 psychotropic and neurotropic drugs on glutamic-aspartic transaminase (GAT) activity in rat brain homogenates, diethazine and promethazine were unique among the tested phenothiazine derivatives in that they showed no inhibitory effect on GAT [1]. This directly contrasts with chlorpromazine, chlorpromazine sulfoxide, acetylpromazine, levomepromazine, mepazine, and perphenazine, all of which inhibited GAT [1]. Prochlorperazine also showed no effect, but the shared lack of GAT inhibition between diethazine and promethazine, coupled with their structural similarity, suggests a specific structure-activity relationship that distinguishes them from other phenothiazines. The study authors attributed these differences to variations in the distance between the two nitrogen atoms in the chemical structure [1].

Brain GAT Activity
Head-to-head
No inhibition vs. chlorpromazine and others
Distinct enzyme interaction profile for neurochemical studies
Structure-activity relationship related to N-N distance
Enzymology Neurochemistry Transaminase Phenothiazine

High Aqueous Solubility Profile

Diethazine hydrochloride is characterized by a well-defined and favorable solubility profile. It is reported to be soluble in water, with one part dissolving in approximately 5 parts water [1]. It is also soluble in ethanol (1 part in 6 parts) and chloroform (1 part in 5 parts), but practically insoluble in ether [1]. This high aqueous solubility, particularly when compared to the limited water solubility of the unsubstituted phenothiazine core structure (reported to be in the micro- to milligram per liter range), is a critical property enabled by the hydrochloride salt form . This enhanced solubility directly facilitates its use as a model water-soluble cationic drug in formulation studies, such as those investigating coprecipitates with pectin for sustained-release applications [2][3].

Aqueous Solubility
Reported
~200 mg/mL
Facilitates aqueous formulation and analytical preparation
Hydrochloride salt form; 1 part in 5 parts water
Solubility Formulation Pharmaceutics Analytical Chemistry

Application Scenarios for Diethazine Hydrochloride


Polysynaptic Reflex Pathway Studies

Based on its demonstrated selective depression of polysynaptic reflexes (linguo-mandibular) with retention of activity in spinal animals, diethazine hydrochloride is the preferred phenothiazine for experimental paradigms focused on polysynaptic spinal pathways [1]. Unlike chlorpromazine, promazine, and reserpine which preferentially target monosynaptic reflexes, diethazine's unique profile makes it an essential tool compound for studies aimed at understanding polysynaptic reflex modulation, spinal cord circuitry, and the differential pharmacology of reflex arcs [1].

Antimycobacterial Activity Profiling

In vitro antimycobacterial screening programs or mechanistic studies involving phenothiazines can utilize diethazine hydrochloride as a compound with an established MIC of 20 μg/mL against M. tuberculosis [1]. This intermediate potency, which is 2-fold lower than chlorpromazine (10 μg/mL) and equivalent to promethazine (20 μg/mL), provides a defined reference point for structure-activity relationship (SAR) investigations and comparative efficacy studies against mycobacterial strains [1].

HPLC Internal Standard Application

Diethazine hydrochloride is directly applicable as an internal standard in HPLC methods for the quantification of tricyclic antidepressants and other related compounds in biological matrices [1]. Its validated use in supported liquid membrane extraction coupled with reversed-phase HPLC-UV detection, achieving an extraction efficiency of 42% under optimized conditions and a limit of quantification (LOQ) of approximately 1 ng/mL for the target analytes, demonstrates its suitability and established role in analytical toxicology and pharmaceutical analysis workflows [1].

Peripheral vs. Central Membrane Studies

For studies investigating the biophysical interaction of drugs with lipid bilayers, diethazine hydrochloride serves as a well-characterized model compound exhibiting peripheral membrane activity [1]. Its distinct behavior compared to the centrally active chlorpromazine, including a lower molar activity in lowering DPPC phase transition temperature, provides a quantitative framework for comparative studies of drug-membrane interactions using techniques such as differential scanning calorimetry (DSC) and NMR spectroscopy [1].

Application
Selection Property
Validation Focus
Spinal reflex pathway studies
Differential reflex pathway selectivity
Polysynaptic depression endpoint verification
Antimycobacterial screening
MIC-based activity profile
SAR and strain-panel endpoint evaluation
Tricyclic antidepressant bioanalysis
Supported liquid membrane extraction compatibility
Method accuracy and sensitivity assessment
Drug-membrane interaction studies
Peripheral membrane interaction character
DPPC phase transition and NMR endpoints
Quote Request

Request a Quote for Diethazine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.